Cas no 2137692-38-5 (2,2-Dibromo-2-fluoro-1-(3-methoxyphenyl)ethanol)

2,2-Dibromo-2-fluoro-1-(3-methoxyphenyl)ethanol is a halogenated aromatic compound featuring a unique combination of bromine, fluorine, and methoxy substituents on its phenyl ring. This structure imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of fluorinated and brominated derivatives. The presence of both bromine and fluorine atoms enhances its utility in cross-coupling reactions and electrophilic substitutions, while the methoxy group contributes to solubility and further functionalization potential. Its stability under controlled conditions allows for precise handling in pharmaceutical and agrochemical research. This compound is particularly suited for applications requiring selective halogenation or the introduction of complex aromatic frameworks.
2,2-Dibromo-2-fluoro-1-(3-methoxyphenyl)ethanol structure
2137692-38-5 structure
Product name:2,2-Dibromo-2-fluoro-1-(3-methoxyphenyl)ethanol
CAS No:2137692-38-5
MF:C9H9Br2FO2
Molecular Weight:327.97296500206
CID:5257052

2,2-Dibromo-2-fluoro-1-(3-methoxyphenyl)ethanol 化学的及び物理的性質

名前と識別子

    • 2,2-dibromo-2-fluoro-1-(3-methoxyphenyl)ethan-1-ol
    • 2,2-Dibromo-2-fluoro-1-(3-methoxyphenyl)ethanol
    • Benzenemethanol, α-(dibromofluoromethyl)-3-methoxy-
    • インチ: 1S/C9H9Br2FO2/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8,13H,1H3
    • InChIKey: DDLHHZDRJJHHIF-UHFFFAOYSA-N
    • SMILES: BrC(C(C1C=CC=C(C=1)OC)O)(F)Br

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 190
  • XLogP3: 3
  • トポロジー分子極性表面積: 29.5

2,2-Dibromo-2-fluoro-1-(3-methoxyphenyl)ethanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-382007-1.0g
2,2-dibromo-2-fluoro-1-(3-methoxyphenyl)ethan-1-ol
2137692-38-5
1g
$0.0 2023-06-07
Enamine
EN300-382007-0.1g
2,2-dibromo-2-fluoro-1-(3-methoxyphenyl)ethan-1-ol
2137692-38-5
0.1g
$653.0 2023-03-02
Enamine
EN300-382007-0.25g
2,2-dibromo-2-fluoro-1-(3-methoxyphenyl)ethan-1-ol
2137692-38-5
0.25g
$683.0 2023-03-02
Enamine
EN300-382007-0.05g
2,2-dibromo-2-fluoro-1-(3-methoxyphenyl)ethan-1-ol
2137692-38-5
0.05g
$624.0 2023-03-02
Enamine
EN300-382007-2.5g
2,2-dibromo-2-fluoro-1-(3-methoxyphenyl)ethan-1-ol
2137692-38-5
2.5g
$1454.0 2023-03-02
Enamine
EN300-382007-5.0g
2,2-dibromo-2-fluoro-1-(3-methoxyphenyl)ethan-1-ol
2137692-38-5
5.0g
$2152.0 2023-03-02
Enamine
EN300-382007-10.0g
2,2-dibromo-2-fluoro-1-(3-methoxyphenyl)ethan-1-ol
2137692-38-5
10.0g
$3191.0 2023-03-02
Enamine
EN300-382007-0.5g
2,2-dibromo-2-fluoro-1-(3-methoxyphenyl)ethan-1-ol
2137692-38-5
0.5g
$713.0 2023-03-02

2,2-Dibromo-2-fluoro-1-(3-methoxyphenyl)ethanol 関連文献

2,2-Dibromo-2-fluoro-1-(3-methoxyphenyl)ethanolに関する追加情報

2,2-Dibromo-2-fluoro-1-(3-methoxyphenyl)ethanol: A Comprehensive Overview

2,2-Dibromo-2-fluoro-1-(3-methoxyphenyl)ethanol (CAS No. 2137692-38-5) is a complex organic compound with a unique structure that combines bromine, fluorine, and methoxy groups in a single molecule. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a central ethanol backbone with substituents at the second carbon position: two bromine atoms and one fluorine atom. Additionally, the first carbon is attached to a 3-methoxyphenyl group, which introduces aromaticity and enhances the compound's reactivity and stability.

The synthesis of 2,2-dibromo-2-fluoro-1-(3-methoxyphenyl)ethanol involves a multi-step process that typically begins with the bromination of an intermediate alcohol. Recent advancements in catalytic methods have enabled more efficient and selective synthesis pathways, reducing production costs and minimizing environmental impact. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields. These developments highlight the compound's versatility and its growing importance in modern organic chemistry.

One of the most promising applications of 2,2-dibromo-2-fluoro-1-(3-methoxyphenyl)ethanol lies in its use as an intermediate in drug discovery. The compound's unique combination of halogen substituents makes it an ideal candidate for exploring novel therapeutic agents targeting various diseases. For instance, recent studies have demonstrated its potential as a lead compound in anti-cancer drug development due to its ability to inhibit specific kinase enzymes involved in tumor growth. Additionally, its methoxyphenyl group contributes to enhanced bioavailability, making it a valuable asset in medicinal chemistry.

In the field of agrochemicals, 2,2-dibromo-2-fluoro-1-(3-methoxyphenyl)ethanol has shown promise as a precursor for developing new pesticides and herbicides. Its brominated structure confers excellent stability under harsh environmental conditions, while its fluorinated moiety enhances selectivity against target pests. Recent research has focused on optimizing the compound's properties to improve its efficacy while reducing ecological risks. These efforts are part of a broader trend toward sustainable agriculture and environmentally friendly chemical solutions.

The compound's role in materials science is equally noteworthy. Its ability to form stable covalent bonds with other molecules makes it a valuable building block for constructing advanced polymers and nanomaterials. For example, researchers have utilized 2,2-dibromo-2-fluoro-1-(3-methoxyphenyl)ethanol as a cross-linking agent in the synthesis of hydrogels with exceptional mechanical properties. These hydrogels have potential applications in tissue engineering and drug delivery systems.

From an environmental perspective, understanding the fate and behavior of CAS No. 2137692-38-5 in natural systems is critical for assessing its potential risks. Recent studies have investigated its biodegradation pathways under various conditions, revealing that the compound undergoes rapid transformation in aerobic environments due to microbial activity. This knowledge is essential for developing strategies to mitigate any adverse effects on ecosystems.

In conclusion, CAS No. 2137692-38-5, or 2,2-dibromo-2-fluoro-1-(3-methoxyphenyl)ethanol, represents a versatile and multifaceted compound with significant potential across multiple disciplines. Its unique structure enables diverse applications ranging from drug discovery to materials science, while ongoing research continues to uncover new insights into its properties and uses.

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